

# The Expanding Therapeutic Horizon of Enzalutamide Beyond Prostate Cancer: A Technical Review

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |              |           |
|----------------------|--------------|-----------|
| Compound Name:       | Enzalutamide |           |
| Cat. No.:            | B1683756     | Get Quote |

#### For Immediate Release

Exploring the Anti-Tumor Activity of the Androgen Receptor Antagonist, **Enzalutamide**, in Non-Prostate Malignancies

Once firmly established in the therapeutic landscape of prostate cancer, the potent androgen receptor (AR) inhibitor **enzalutamide** is now being investigated across a spectrum of non-prostate cancers. This technical guide provides an in-depth analysis of the current evidence, detailing the mechanism of action, clinical trial data, and experimental protocols underlying the exploration of **enzalutamide** as a targeted therapy in various AR-expressing solid tumors. This document is intended for researchers, scientists, and drug development professionals.

### **Core Mechanism of Action**

**Enzalutamide** is a second-generation, orally available, small-molecule AR antagonist.[1] Unlike first-generation antiandrogens, **enzalutamide** boasts a multi-faceted mechanism of action that comprehensively disrupts AR signaling.[2][3] It competitively inhibits the binding of androgens to the AR with a significantly higher affinity than older agents like bicalutamide.[4][5] Beyond simple receptor blockade, **enzalutamide** also prevents the nuclear translocation of the AR, impedes the binding of the AR to DNA, and inhibits the recruitment of co-activator proteins necessary for the transcription of AR target genes. This thorough shutdown of the AR signaling



cascade ultimately leads to decreased proliferation and increased apoptosis in AR-dependent cancer cells.



Click to download full resolution via product page

Figure 1: **Enzalutamide**'s multi-faceted inhibition of the androgen receptor signaling pathway.

## **Clinical Investigations in Non-Prostate Cancers**

The rationale for investigating **enzalutamide** in other cancers stems from the frequent expression of the AR in various tumor types, suggesting a potential role for androgen-driven signaling in their pathogenesis and progression. Clinical trials have been initiated in several malignancies, with varying degrees of success.

#### **Ovarian Cancer**

The androgen receptor is expressed in a significant proportion of epithelial ovarian cancers. Preclinical studies demonstrated that **enzalutamide** could suppress the growth of AR-positive ovarian cancer cell lines and xenografts. This prompted clinical evaluation.

Table 1: Summary of Key Clinical Trial Data for Enzalutamide in Ovarian Cancer



| Trial<br>Identifier/Phas<br>e | Patient<br>Population                                                                   | Treatment<br>Regimen         | Key Efficacy<br>Endpoints                                       | Results                                                                                                                             |
|-------------------------------|-----------------------------------------------------------------------------------------|------------------------------|-----------------------------------------------------------------|-------------------------------------------------------------------------------------------------------------------------------------|
| Phase II                      | Recurrent, AR-<br>positive epithelial<br>ovarian cancer<br>(n=59)                       | Enzalutamide<br>160 mg daily | Progression-Free<br>Survival at 6<br>months (PFS6)              | PFS6 rate of<br>22% (19.8% in<br>high-grade<br>serous, 38.5% in<br>low-grade<br>serous).                                            |
| NCT01974765<br>(Phase II)     | AR-positive ovarian, fallopian tube, or primary peritoneal cancer (1-3 prior therapies) | Enzalutamide<br>160 mg daily | Complete or<br>Partial Response<br>(CR/PR) or PFS<br>≥ 6 months | The primary endpoint was to estimate the proportion of women achieving a CR/PR or surviving progression-free for at least 6 months. |

- Patient Selection: Patients with recurrent epithelial ovarian, fallopian tube, or primary peritoneal cancer with AR expression of ≥5% by immunohistochemistry (IHC) were eligible.
   Patients must have had measurable disease according to RECIST 1.1 criteria.
- Treatment: Enzalutamide was administered orally at a dose of 160 mg once daily.
   Treatment cycles were 28 days, and patients continued therapy until disease progression or unacceptable toxicity.
- Assessments: Tumor assessments were performed at baseline and every 8 weeks for the first 48 weeks, and every 12 weeks thereafter. Response was evaluated using RECIST 1.1 criteria. Adverse events were graded according to CTCAE v4.0.
- Correlative Studies: Optional tumor biopsies could be performed at baseline and upon progression to evaluate changes in AR expression. Serum levels of testosterone and estradiol were also monitored.





Click to download full resolution via product page

Figure 2: Generalized workflow for a Phase II clinical trial of **enzalutamide** in ovarian cancer.



### **Salivary Gland Cancer**

A subset of salivary gland cancers, particularly salivary duct carcinomas, are known to express the androgen receptor. This has made AR-targeted therapy an attractive investigational strategy.

Table 2: Summary of Key Clinical Trial Data for Enzalutamide in Salivary Gland Cancer

| Trial<br>Identifier/Phas<br>e  | Patient<br>Population                                                                  | Treatment<br>Regimen         | Key Efficacy<br>Endpoints              | Results                                                                                       |
|--------------------------------|----------------------------------------------------------------------------------------|------------------------------|----------------------------------------|-----------------------------------------------------------------------------------------------|
| Alliance A091404<br>(Phase II) | Locally advanced/unrese ctable or metastatic AR- positive salivary gland cancer (n=46) | Enzalutamide<br>160 mg daily | Best Overall<br>Response Rate<br>(ORR) | Confirmed ORR of 4.3% (2 patients). Median PFS was 5.6 months, and median OS was 17.0 months. |

- Patient Selection: Patients with locally advanced/unresectable or metastatic AR-positive salivary gland cancers were enrolled.
- Treatment: Enzalutamide was administered orally at a dose of 160 mg once daily in 28-day cycles.
- Primary Endpoint: The primary endpoint was the best overall response rate per RECIST v1.1 within the first eight cycles.
- Secondary Endpoints: Secondary endpoints included progression-free survival, overall survival, and safety.

#### **Endometrial Cancer**

Androgen receptor expression is also observed in endometrial cancers, particularly the endometrioid subtype, providing a rationale for investigating AR antagonists.

Table 3: Summary of Key Clinical Trial Data for **Enzalutamide** in Endometrial Cancer



| Trial<br>Identifier/Phas<br>e | Patient<br>Population                                                        | Treatment<br>Regimen                                        | Key Efficacy<br>Endpoints                 | Results                       |
|-------------------------------|------------------------------------------------------------------------------|-------------------------------------------------------------|-------------------------------------------|-------------------------------|
| ENPAC (Phase<br>II)           | Advanced-stage or recurrent endometrioid endometrial cancer (n=35 evaluable) | Enzalutamide in combination with carboplatin and paclitaxel | Objective<br>Response Rate<br>(ORR), PFS6 | ORR of 71%. PFS6 rate of 83%. |

Preclinical studies in a genetic mouse model of endometrioid endometrial carcinoma showed that short-term treatment with **enzalutamide** could reduce tumor burden through increased apoptosis. However, prolonged single-agent administration led to increased tumor burden, suggesting that combination therapies may be more effective.

#### **Bladder Cancer**

Preclinical evidence has suggested a role for AR signaling in promoting bladder cancer progression, supporting the investigation of AR antagonists.

Table 4: Summary of Key Clinical Trial Data for Enzalutamide in Bladder Cancer



| Trial<br>Identifier/Phas<br>e | Patient<br>Population                                                                         | Treatment<br>Regimen                           | Key Efficacy<br>Endpoints                         | Results                                                                                                                                                                     |
|-------------------------------|-----------------------------------------------------------------------------------------------|------------------------------------------------|---------------------------------------------------|-----------------------------------------------------------------------------------------------------------------------------------------------------------------------------|
| Phase I                       | Recurrent non-<br>muscle-invasive<br>bladder cancer<br>(NMIBC) with<br>marker tumors<br>(n=6) | Enzalutamide<br>160 mg daily for<br>four weeks | Feasibility and Efficacy (cystoscopic evaluation) | The treatment was well- tolerated with no grade 2 or higher adverse events. No clinical response was observed; 3 patients had stable disease and 3 had disease progression. |

### **Pancreatic Cancer**

The potential role of sex steroid hormones in the growth of pancreatic cancer has led to early-phase clinical trials of **enzalutamide** in this setting.

Table 5: Summary of Key Clinical Trial Data for Enzalutamide in Pancreatic Cancer

| Trial<br>Identifier/Phas<br>e | Patient<br>Population                   | Treatment<br>Regimen                                                                    | Key Efficacy<br>Endpoints                          | Results                                                                                                       |
|-------------------------------|-----------------------------------------|-----------------------------------------------------------------------------------------|----------------------------------------------------|---------------------------------------------------------------------------------------------------------------|
| NCT02138383<br>(Phase I)      | Advanced<br>pancreatic<br>cancer (n=24) | Enzalutamide (80 mg or 160 mg daily) in combination with gemcitabine and nab-paclitaxel | Safety, Tolerability, Maximum Tolerated Dose (MTD) | The combination was found to be safe and tolerable. Median OS was 9.73 months and median PFS was 7.53 months. |



### **Breast Cancer (Preclinical)**

The androgen receptor is widely expressed in breast cancers, including a significant portion of HER2-positive and triple-negative breast cancers (TNBC). Preclinical in-vitro studies have shown that **enzalutamide** can inhibit the proliferation of HER2-positive breast cancer cells. Furthermore, a synergistic inhibitory effect was observed when **enzalutamide** was combined with trastuzumab or everolimus. In xenograft models of estrogen receptor-positive (ER+)/AR+ breast cancer, **enzalutamide** was as effective as tamoxifen in inhibiting estrogen-driven tumor growth.



Click to download full resolution via product page

Figure 3: Overview of **enzalutamide**'s investigation in various non-prostate cancers.

#### **Future Directions and Conclusion**

The investigation of **enzalutamide** in non-prostate cancers is an evolving field. While promising activity has been observed, particularly in combination therapies for endometrial cancer and in a subset of patients with ovarian cancer, the efficacy as a monotherapy in other settings, such as salivary gland and bladder cancer, appears limited.

Key future directions will involve:

 Biomarker Development: Identifying predictive biomarkers beyond simple AR expression to select patients most likely to respond.



- Combination Strategies: Exploring rational combinations of enzalutamide with chemotherapy, other targeted agents, or immunotherapy to enhance efficacy and overcome resistance.
- Understanding Resistance: Investigating the mechanisms of primary and acquired resistance to enzalutamide in these diverse tumor types.

In conclusion, **enzalutamide**'s potent and specific mechanism of action against the androgen receptor provides a strong rationale for its exploration beyond prostate cancer. While the journey to establish its role in other malignancies is ongoing, the preliminary data underscore the potential of AR-targeted therapy in a broader oncologic context. Continued research and well-designed clinical trials are crucial to fully define the therapeutic utility of **enzalutamide** in these new indications.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. Phase II study of enzalutamide in androgen receptor positive, recurrent, high- and low-grade serous ovarian cancer PMC [pmc.ncbi.nlm.nih.gov]
- 2. What is the mechanism of Enzalutamide? [synapse.patsnap.com]
- 3. aacrjournals.org [aacrjournals.org]
- 4. go.drugbank.com [go.drugbank.com]
- 5. Role of the androgen receptor in breast cancer and preclinical analysis of enzalutamide -PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [The Expanding Therapeutic Horizon of Enzalutamide Beyond Prostate Cancer: A Technical Review]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1683756#investigating-the-role-of-enzalutamide-in-non-prostate-cancers]

#### **Disclaimer & Data Validity:**



The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

#### Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com